molecular formula C11H11BrN2O B2979644 1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)- CAS No. 912962-95-9

1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-

Cat. No.: B2979644
CAS No.: 912962-95-9
M. Wt: 267.126
InChI Key: IGDHDXHRVIRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a key component in functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Chemical Reactions Analysis

Imidazoles are versatile and are used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Radiosensitizers and Bioreductively Activated Cytotoxins

  • Alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, including those with bromophenyl groups, have been synthesized and evaluated for their potential as prodrugs of radiosensitizers and bioreductively activated cytotoxins. These compounds show selective toxicity towards hypoxic tumor cells, making them promising candidates for cancer treatment. The study by Jenkins et al. (1990) highlighted the synthesis and evaluation of such compounds, demonstrating their biological activity and rate of conversion under physiological conditions (Jenkins et al., 1990).

Anticonvulsant Activity

  • The structure-activity relationships of (arylalkyl)imidazoles, including alpha-(3-bromophenyl)-1H-imidazole-1-ethanol analogs, have been explored for their anticonvulsant properties. Robertson et al. (1986) compared these compounds with nafimidone and denzimol, revealing that the alkylimidazole portion of the molecule plays a crucial role in their activity. These findings suggest potential applications in the treatment of epilepsy (Robertson et al., 1986).

Antimicrobial Agents

  • Imidazole derivatives, including those with bromophenyl groups, have been synthesized and tested for their antimicrobial activities. Narwal et al. (2012) focused on synthesizing various derivatives and evaluating their effectiveness against Candida albicans, highlighting the therapeutic potential of these compounds in combating fungal infections (Narwal et al., 2012).

Heme Oxygenase-1 Inhibitors

  • The semipreparative enantioresolution of compounds, including 1-[4-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazole-1-yl)ethanol, has been developed for the selective inhibition of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. These inhibitors, as described by Ianni et al. (2020), offer insights into the development of new therapeutic agents for diseases related to heme metabolism (Ianni et al., 2020).

Synthesis and Characterization

  • The synthesis and characterization of imidazole derivatives, including those with specific bromophenyl groups, have been explored for various applications in organic chemistry and material science. For instance, the work by Zhong-gao (2011) on the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole demonstrates the versatility of these compounds in creating complex molecular structures (Zhong-gao, 2011).

Future Directions

Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Properties

IUPAC Name

1-(3-bromophenyl)-2-imidazol-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8,11,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDHDXHRVIRIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.